Cas no 869079-54-9 (7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)

7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione structure
869079-54-9 structure
商品名:7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione
CAS番号:869079-54-9
MF:C23H18O5
メガワット:374.386026859283
CID:5840058
PubChem ID:7198244

7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質

名前と識別子

    • 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
    • [3,4'-Bi-2H-1-benzopyran]-2,2'-dione, 7'-[(3-methyl-2-buten-1-yl)oxy]-
    • 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
    • AKOS002229175
    • F1861-0356
    • 869079-54-9
    • AB01324758-02
    • SR-01000909391
    • 7'-((3-methylbut-2-en-1-yl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
    • 3-[7-(3-methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one
    • NCGC00330884-01
    • SR-01000909391-1
    • 7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one
    • STK925079
    • 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione
    • インチ: 1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3
    • InChIKey: CIIVHXZGYZXBBY-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C1C2=CC=C(OC/C=C(\C)/C)C=C2OC(=O)C=1

計算された属性

  • せいみつぶんしりょう: 374.11542367g/mol
  • どういたいしつりょう: 374.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 61.8Ų

7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1861-0356-2mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1861-0356-2μmol
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1861-0356-5mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1861-0356-10μmol
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1861-0356-5μmol
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1861-0356-3mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1861-0356-4mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1861-0356-1mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1861-0356-15mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1861-0356-10mg
7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
869079-54-9 90%+
10mg
$79.0 2023-05-17

7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献

7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dioneに関する追加情報

7'-(3-Methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione (CAS No. 869079-54-9): A Novel Chromene Derivative with Promising Biological and Chemical Properties

7'-(3-Methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione, identified by its CAS No. 869079-54-9, represents a unique class of chromene derivatives with complex structural features that have garnered significant attention in recent years. This compound belongs to the broader family of chromene and chroman ring systems, which are characterized by their bicyclic aromatic structure. The molecular framework of this compound is defined by the presence of two chromene rings connected via a single oxygen atom, with a 3-methylbut-2-en-1-yl substituent attached to the 7' position of the second ring. This structural complexity is believed to contribute to its diverse biological activities and potential therapeutic applications.

The chromene ring system, also known as benzopyran, is a fundamental building block in organic chemistry and has been extensively studied for its role in natural products and synthetic compounds. The 3,4'-bichromene structure of this compound introduces additional steric and electronic effects that may influence its reactivity and biological interactions. The 2,2'-dione functional group further enhances the compound's potential for forming hydrogen bonds and participating in various biochemical processes. These structural elements collectively define the chemical identity of 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione and set the stage for its exploration in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3,4'-bichromene derivatives, with 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione being a notable example of a compound synthesized through multi-step organic reactions. The synthesis of this compound typically involves the formation of the chromene ring system through a condensation reaction between a suitable aromatic aldehyde and a cyclic ketone, followed by the introduction of the 3-methylbut-2-en-1-yl side chain via a selective alkylation process. The final step involves the oxidation of the hydroxyl group at the 7' position to form the 2,2'-dione functionality, which is critical for its biological activity.

The 3,4'-bichromene core of this compound has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the 2,2'-dione group is believed to enhance the compound's ability to scavenge free radicals, a property that is particularly relevant in the context of oxidative stress-related diseases. Recent studies have demonstrated that 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione exhibits significant antioxidant activity, as evidenced by its ability to inhibit lipid peroxidation and protect cellular membranes from oxidative damage. These findings suggest that the compound may have potential applications in the prevention and treatment of conditions such as neurodegenerative disorders and cardiovascular diseases.

Furthermore, the 3-methylbut-2-en-1-yl substituent plays a crucial role in modulating the biological activity of this compound. The presence of a methyl group at the 3-position and a double bond between the 2 and 3 positions introduces steric and electronic effects that may influence the compound's interactions with biological targets. Recent research has highlighted the importance of such substituents in enhancing the solubility and bioavailability of chromene derivatives, which is a critical factor in the development of effective pharmaceutical agents. The 3-methylbut-2-en-1-yl group may also contribute to the compound's ability to form hydrogen bonds with proteins or other biomolecules, thereby facilitating its interaction with specific cellular targets.

While the chromene ring system is well-established in natural products, the 3,4'-bichromene structure of 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione represents a relatively novel configuration that has not been extensively explored in the context of drug discovery. The unique arrangement of the two chromene rings and the presence of the 2,2'-dione functionality may provide opportunities for the development of new compounds with tailored biological activities. This compound's structural diversity compared to traditional chromene derivatives could lead to the identification of novel therapeutic agents with improved efficacy and reduced side effects.

The 2,2'-dione group in this compound is also of interest due to its potential involvement in redox reactions and its ability to participate in various chemical transformations. The oxidation state of the 2,2'-dione group may influence the compound's reactivity towards enzymes and other biological molecules, which could have implications for its pharmacological profile. Recent studies have suggested that the 2,2'-dione functionality may act as a redox-active site, enabling the compound to participate in electron transfer processes that are relevant to cellular metabolism and signaling pathways.

Despite its promising biological activities, the full potential of 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione remains to be fully explored. Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects and to identify its potential applications in medicine and industry. The structural features of this compound, including the 3,4'-bichromene core and the 2,2'-dione functionality, offer a valuable platform for the design of new compounds with enhanced therapeutic properties.

In conclusion, 7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione is a complex and intriguing compound with a unique molecular structure that holds promise for various applications. Its structural features, including the 3,4'-bichromene ring system and the 2,2'-dione functionality, are likely to play a significant role in determining its biological activities and potential therapeutic uses. As research in this area continues to advance, the compound may emerge as a valuable tool in the development of new drugs and materials with broad applications.

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